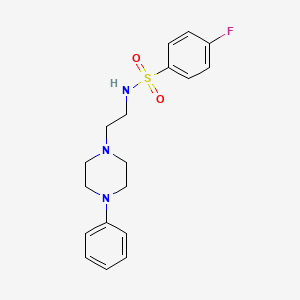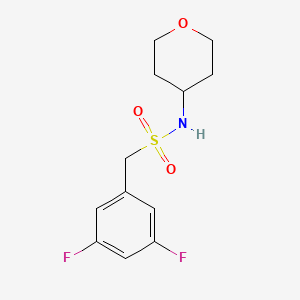
Acétate de benzyle 2-(2,3-dioxoindol-1-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate includes an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Applications De Recherche Scientifique
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Benzyl 2-(2,3-dioxoindol-1-yl)acetate is a derivative of indolin-2-one . The primary targets of this compound are acetylcholine esterase (AChE) enzymes . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
The compound interacts with AChE enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action . The structure of Benzyl 2-(2,3-dioxoindol-1-yl)acetate allows it to bind with high affinity to AChE, effectively inhibiting the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapse.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels . For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of indole-2,3-dione with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines. Substitution reactions can introduce different functional groups onto the indole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-carbinol: Known for its anticancer properties
Uniqueness
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
benzyl 2-(2,3-dioxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16(20)17(18)21/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKMPGWZZNSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2456461.png)


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/structure/B2456470.png)

![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2456473.png)
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456478.png)
![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)

![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)
![5-(1-benzothiophene-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2456482.png)
